molecular formula C17H18N4O6 B2607119 2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate CAS No. 623565-14-0

2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate

Cat. No.: B2607119
CAS No.: 623565-14-0
M. Wt: 374.353
InChI Key: IIRGEIKLCGECFA-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolo[1,5-a]pyrazines, which are polycyclic aromatic compounds containing a pyrazolo[1,5-a]pyrazine moiety .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through Biginelli-type reactions. For instance, the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds can yield related structures .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazolo[1,5-a]pyrazine core, with additional functional groups attached at specific positions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as the Biginelli-type reaction .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrazolo[5,1-c][1,4]benzodiazepines : Utilizing compounds like 2-nitrobenzyl bromide, a process for the synthesis of pyrazolo[5,1-c][1,4]benzodiazepines has been developed. These compounds, including the 2-ethyl 5-(4-nitrobenzyl) variant, are aza analogs of the antitumor antibiotic antramycin, showcasing their potential in medicinal chemistry (Melani, Cecchi, & Filacchioni, 1984).

Antitumor Activity

  • Anticancer Activity in Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : A study on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including the 2-ethyl 5-(4-nitrobenzyl) variant, demonstrated significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This highlights the compound's potential use in cancer research and treatment (Abdellatif et al., 2014).

Chemical Reactivity and Synthesis of Derivatives

  • Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives : Research on the synthesis of 4‐(ethoxycarbonyl)‐1,5‐diphenyl‐1H‐pyrazole‐3‐carboxylic acid and its derivatives demonstrates the chemical versatility of these compounds. Through various reactions, a range of ester and amide derivatives were synthesized, indicating the compound's utility in creating diverse chemical structures (Şener et al., 2007).

Application in Corrosion Inhibition

  • Use as Corrosion Inhibitors : Pyrano[2,3-C]pyrazole derivatives, which include similar structures to the compound , have been investigated for their effectiveness as corrosion inhibitors for mild steel. This indicates a potential industrial application of such compounds in protecting metals against corrosion (Dohare et al., 2017).

Photophysical and Sensory Properties

  • Study of Nitroaromatic Compounds : The synthesis of 5-(9-Ethyl-9H-carbazol-3-yl)-substituted 6-(het)aryl[1,2,5]oxadiazolo[3,4-b]pyrazines, including structures similar to the compound , and their sensory properties concerning nitrobenzene and 2,4-dinitrotoluene vapors, suggests potential applications in chemical sensing technologies (Verbitskiy et al., 2018).

Antimicrobial and Antioxidant Activity

  • Antimicrobial and Antioxidant Properties : The synthesis and evaluation of certain pyrazole derivatives have revealed notable antimicrobial and antioxidant activities. This suggests the potential use of such compounds, including the 2-ethyl 5-(4-nitrobenzyl) variant, in the development of new antimicrobial and antioxidant agents (Umesha, Rai, & Harish Nayaka, 2009).

Future Directions

The future directions for this compound could involve further studies to determine its potential as a therapeutic agent, particularly given the biological activity of similar compounds .

Properties

IUPAC Name

2-O-ethyl 5-O-[(4-nitrophenyl)methyl] 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O6/c1-2-26-16(22)15-9-14-10-19(7-8-20(14)18-15)17(23)27-11-12-3-5-13(6-4-12)21(24)25/h3-6,9H,2,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRGEIKLCGECFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCN(CC2=C1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl propiolate (cont. 99%) (8.28 g) was added to the o-xylene (348 mL) solution of 5-(4-nitrobenzyloxycarbonyl)-3-oxo-3a,4,6,7-tetrahydro-3H-2-oxa-1,5-diaza-7a-azoniainden-3a-ide (22.3 g) under a nitrogen atmosphere and refluxed for 16 h. The solution was concentrated under reduced pressure, followed by silica-gel column chromatography 3 times (n-hexane/AcOEt=2/1-1/3). The titled compound was obtained as pale yellow crystals (16.78 g, 64%). Besides, 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylic acid 3-ethyl ester 5-(4-nitrobenzyl) ester was obtained as pale yellow crystals (6.18 g, 24%).
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
348 mL
Type
solvent
Reaction Step One

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